molecular formula C9H6Cl3F3O B14029092 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14029092
M. Wt: 293.5 g/mol
InChI Key: ADZNQFQQTQHNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl3F3O It is characterized by the presence of dichloro, chloro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethane: Similar structure but with an alkane group instead of an alcohol.

    2-Chloro-5-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H6Cl3F3O

Molecular Weight

293.5 g/mol

IUPAC Name

2,2-dichloro-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl3F3O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,7-8,16H

InChI Key

ADZNQFQQTQHNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(Cl)Cl)O)Cl

Origin of Product

United States

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